molecular formula C11H19N3O3 B13636832 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13636832
M. Wt: 241.29 g/mol
InChI Key: VNOXDRZRILFWAW-UHFFFAOYSA-N
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Description

1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxypentyl side chain and an isopropyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials could be 5-azidopentanol and propargyl isopropyl ketone.

    Hydroxylation: The hydroxylation of the pentyl chain can be performed using a suitable oxidizing agent such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

    Carboxylation: The carboxylation of the triazole ring can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1-(5-Carboxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-methanol.

    Substitution: 1-(5-Chloropentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity.

    1-(5-Hydroxypentyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties.

    1-(5-Hydroxypentyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid: Features an ethyl group, which may influence its reactivity and biological effects.

Uniqueness

1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the hydroxypentyl side chain and the isopropyl group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

1-(5-hydroxypentyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C11H19N3O3/c1-8(2)10-9(11(16)17)12-13-14(10)6-4-3-5-7-15/h8,15H,3-7H2,1-2H3,(H,16,17)

InChI Key

VNOXDRZRILFWAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CCCCCO)C(=O)O

Origin of Product

United States

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